

A Guide to the Spectroscopic Characterization of 6-(Methylamino)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Methylamino)nicotinic acid

Cat. No.: B1602985

[Get Quote](#)

This document provides a comprehensive technical guide to the spectroscopic characterization of **6-(methylamino)nicotinic acid**. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data repository. Instead, it offers a predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. This approach is grounded in first principles and data from analogous structures, providing a robust methodology for scientists to confirm the identity and purity of synthesized **6-(methylamino)nicotinic acid**.

Molecular Structure and Analytical Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **6-(Methylamino)nicotinic acid** is a disubstituted pyridine derivative. Its structure contains several key features that will give rise to distinct spectroscopic signals: a carboxylic acid group, a secondary amine, and a trisubstituted aromatic pyridine ring. For clarity in the following NMR analysis, the atoms are numbered as shown below.

Caption: Numbering scheme for **6-(Methylamino)nicotinic acid**.

¹H NMR Spectroscopy: A Predictive Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While experimental data for the title compound is not readily available in public databases, we can predict its spectrum with high confidence by analyzing the parent structure, nicotinic acid, and applying known substituent effects.

Methodology for Prediction: The predicted chemical shifts are based on the experimental spectrum of nicotinic acid in DMSO-d₆^[1] and the anticipated electronic effects of the methylamino group (-NHCH₃). This group is a moderate electron-donating group, which is expected to increase electron density on the pyridine ring, causing upfield (lower ppm) shifts for the ring protons, particularly those ortho and para to its position.

Predicted ¹H NMR Data

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Prediction
COOH	~13.2	Broad Singlet (br s)	1H	The carboxylic acid proton is highly deshielded and labile.
H2	~8.8	Doublet (d)	1H	Ortho to the ring nitrogen and meta to the -NHCH ₃ group. Expected to be the most downfield ring proton but slightly shielded relative to nicotinic acid (~9.1 ppm).
H4	~8.0	Doublet of Doublets (dd)	1H	Ortho to the -COOH group and meta to the -NHCH ₃ group. Expected to be shielded relative to its position in nicotinic acid (~8.8 ppm).
H5	~6.8	Doublet (d)	1H	Ortho to the electron-donating -NHCH ₃ group, leading to a significant upfield shift compared to its position in

				nicotinic acid (~8.3 ppm).
NH	-6.5	Broad Singlet (br s)	1H	The secondary amine proton signal is often broad and its position can vary with concentration and temperature.
N-CH ₃	-2.8	Doublet (d)	3H	The methyl protons will be a doublet due to coupling with the adjacent N-H proton.

Standard Experimental Protocol for ¹H NMR

A self-validating protocol ensures data integrity and reproducibility.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the dried sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and allows for the observation of exchangeable protons (COOH and NH).
- **Internal Standard:** Use the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) as the primary internal reference. Tetramethylsilane (TMS) can be added as an alternative standard ($\delta = 0.00$ ppm).
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used, including a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.^[2]
- **Data Acquisition:** Collect at least 16 scans to achieve a good signal-to-noise ratio.

- **D₂O Exchange:** To confirm the assignment of the COOH and NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, revealing the electronic environment of each unique carbon atom in the molecule.

Methodology for Prediction: Predictions are derived from the experimental spectrum of nicotinic acid[3][4] and standard substituent chemical shift increment (SCS) values for amino and methyl groups on an aromatic ring. The electron-donating -NHCH₃ group will cause an upfield shift (lower ppm) for the C5 and C3 carbons, while the carbon directly attached to it (C6) will experience a downfield shift.

Predicted ¹³C NMR Data

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C7 (C=O)	~167	Typical chemical shift for a carboxylic acid carbonyl carbon.
C6	~158	Aromatic carbon attached to the nitrogen of the amino group; expected to be significantly downfield.
C2	~151	Ortho to the ring nitrogen, expected to be downfield.
C4	~138	Shift influenced by the adjacent C3 and C5.
C3	~128	The position of the carboxylic acid group.
C5	~108	Ortho to the electron-donating -NHCH ₃ group, resulting in a strong upfield shift.
C8 (N-CH ₃)	~28	Typical range for a methyl group attached to a nitrogen atom. ^[5]

Standard Experimental Protocol for ¹³C NMR

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.^[6]
- Instrument Setup: Acquire a proton-decoupled spectrum to simplify the data, resulting in a single peak for each unique carbon atom.
- Data Acquisition: A significantly larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio. A spectral window of -10 ppm to 180 ppm is

appropriate.[\[2\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of key functional groups within a molecule. The spectrum of **6-(methylamino)nicotinic acid** is expected to show characteristic absorption bands for the O-H, N-H, C=O, and aromatic ring bonds.

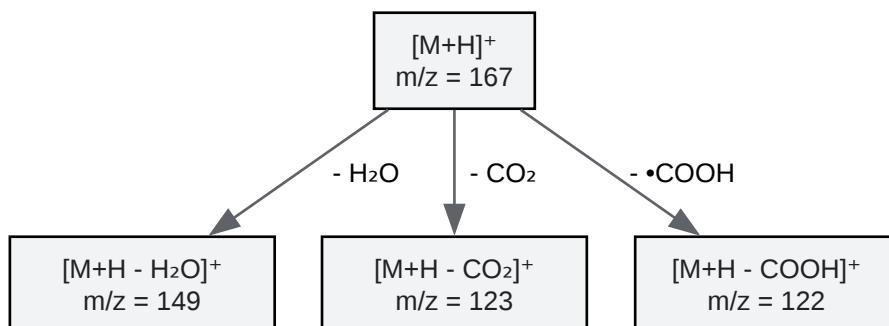
Predicted Key IR Absorptions

Functional Group	Predicted Absorption Range (cm ⁻¹)	Appearance	Rationale
O-H (Carboxylic Acid)	2500 - 3300	Very Broad	The O-H stretch is broadened significantly due to hydrogen bonding. [7] [8]
N-H (Secondary Amine)	3300 - 3500	Sharp, Medium	A secondary amine shows a single N-H stretching peak, which is typically sharper than an O-H peak. [7]
C-H (Aromatic)	3000 - 3100	Sharp, Weak	Stretching vibrations for hydrogens attached to the sp ² hybridized carbons of the pyridine ring. [7]
C-H (Aliphatic)	2850 - 3000	Sharp, Medium	Stretching vibrations for the methyl group hydrogens.
C=O (Carboxylic Acid)	1680 - 1720	Strong, Sharp	The carbonyl stretch is a very strong and reliable indicator of this functional group. [8] [9]
C=C, C=N (Aromatic Ring)	1450 - 1600	Medium to Strong	Multiple bands are expected in this region corresponding to the pyridine ring vibrations.

C-O (Carboxylic Acid)	1210 - 1320	Medium	Corresponds to the carbon-oxygen single bond stretch.
-----------------------	-------------	--------	---

Standard Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.
- **Background Scan:** First, acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
- **Sample Scan:** Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000 to 600 cm⁻¹. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule as a whole.^[9]


Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

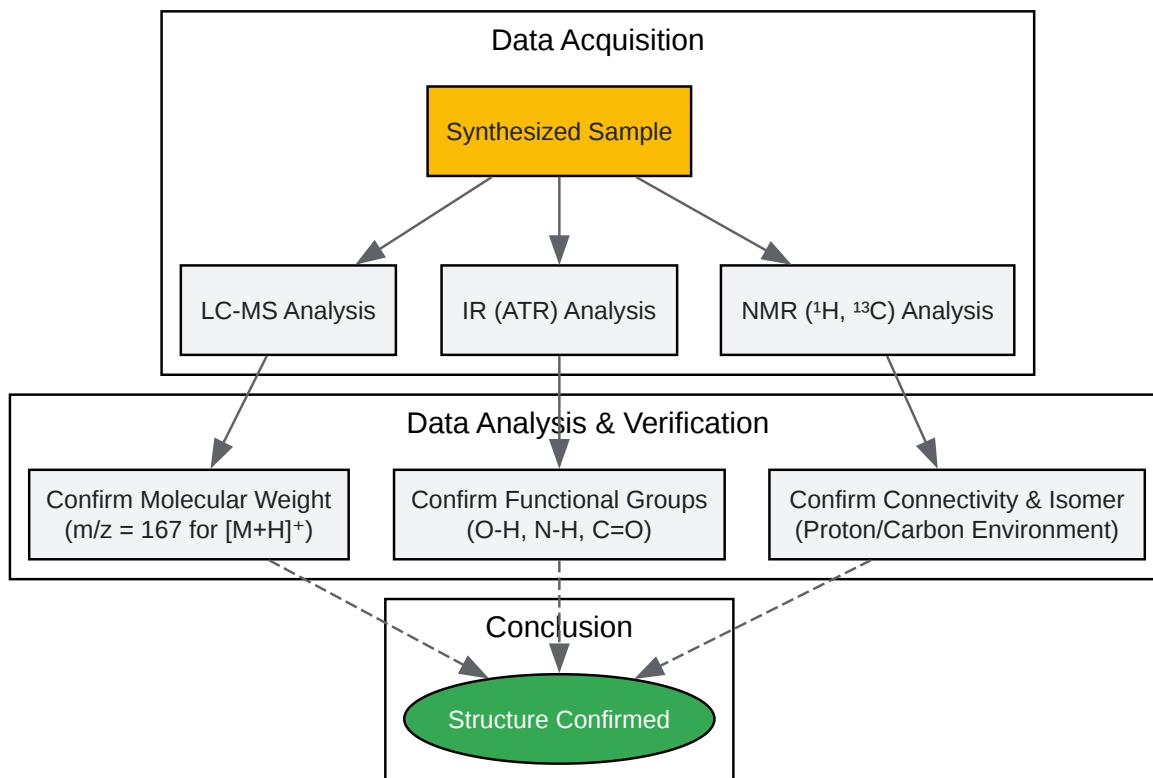
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. While a public spectrum for the title compound is unavailable, we can predict its behavior under mass spectrometric conditions, particularly using electrospray ionization (ESI), which is a soft ionization technique suitable for this polar molecule.

Predicted Mass and Fragmentation: The molecular formula is C₈H₁₀N₂O₂. The calculated monoisotopic mass is 166.0742 g/mol .

- **Ionization:** In positive ion ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 167.08.
- **Fragmentation:** Tandem MS (MS/MS) of the precursor ion at m/z 167 would likely reveal characteristic losses. A primary fragmentation would be the loss of a water molecule (-18 Da) or the loss of the carboxylic acid group as CO₂ (-44 Da) or the entire -COOH radical (-45

Da). The fragmentation of nicotinic acid itself often involves the loss of the carboxylic group to yield a pyridinium ion.[10][11]

[Click to download full resolution via product page](#)


Caption: Predicted ESI-MS fragmentation pathways.

Standard Experimental Protocol for LC-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 μ g/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation. [12][13]
- Chromatography: Introduce the sample into the mass spectrometer via liquid chromatography (LC) using a C18 column. This step separates the analyte from impurities.
- Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
- Data Acquisition: First, perform a full scan analysis to identify the $[M+H]^+$ ion. Then, perform a product ion scan (tandem MS/MS) on the precursor ion (m/z 167) to generate the fragmentation spectrum.[11]

Integrated Workflow for Structural Verification

The definitive confirmation of **6-(methylamino)nicotinic acid**'s structure relies not on a single technique, but on the synergistic integration of all spectroscopic data. The following workflow illustrates the logical process from sample to confirmed structure.

[Click to download full resolution via product page](#)

Caption: Logical workflow for structural confirmation.

By following this predictive guide and the associated protocols, a researcher can systematically acquire and interpret the necessary spectroscopic data to unequivocally verify the synthesis of **6-(methylamino)nicotinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Human Metabolome Database: ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 4. Nicotinic acid(59-67-6) ¹³C NMR spectrum [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. massbank.eu [massbank.eu]
- 11. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 6-(Methylamino)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1602985#spectroscopic-data-for-6-methylamino-nicotinic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com